ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining an indole core with furan and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the esterification of 1-ethyl-2-methyl-1H-indole-3-carboxylic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to protein receptors, modulating their activity. The furan and ester functionalities may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(ACETYLOXYMETHYL)FURAN-2-CARBOXYLATE: Shares the furan and ester functionalities but lacks the indole core.
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE: Contains a benzofuran core instead of an indole core.
Uniqueness
ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core with furan and ester functionalities, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-ethyl-5-(furan-2-carbonyloxy)-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-20-12(3)17(19(22)23-5-2)14-11-13(8-9-15(14)20)25-18(21)16-7-6-10-24-16/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVMJJQCBPVNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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